molecular formula C27H16N4O7S B15014373 3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B15014373
M. Wt: 540.5 g/mol
InChI Key: WUQKTECNCFMHLH-UHFFFAOYSA-N
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Description

3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a dinitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The benzothiazole moiety is known for its biological activity, which can be harnessed in drug development .

Medicine

In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery .

Industry

In industry, this compound can be used in the development of new materials, such as dyes or polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate likely involves interactions with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the dinitrobenzoate ester can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H16N4O7S

Molecular Weight

540.5 g/mol

IUPAC Name

[3-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C27H16N4O7S/c32-24-9-8-18(13-22(24)26-29-23-6-1-2-7-25(23)39-26)28-15-16-4-3-5-21(10-16)38-27(33)17-11-19(30(34)35)14-20(12-17)31(36)37/h1-15,32H

InChI Key

WUQKTECNCFMHLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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